molecular formula C17H21NO2 B562425 N-benzyl-2-(2-ethoxyphenoxy)ethanamine CAS No. 434312-10-4

N-benzyl-2-(2-ethoxyphenoxy)ethanamine

Cat. No.: B562425
CAS No.: 434312-10-4
M. Wt: 271.36
InChI Key: LHJMJOOOLKOGGS-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-ethoxyphenoxy)ethanamine: is an organic compound with the molecular formula C17H21NO2 and a molecular weight of 271.36 g/mol . This compound is characterized by the presence of a benzyl group attached to an ethanamine backbone, which is further substituted with a 2-ethoxyphenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-ethoxyphenoxy)ethanamine typically involves the reaction of benzylamine with 2-(2-ethoxyphenoxy)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-ethoxyphenoxy)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products Formed

Scientific Research Applications

N-benzyl-2-(2-ethoxyphenoxy)ethanamine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-ethoxyphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2-methoxyphenoxy)ethanamine
  • N-benzyl-2-(2-propoxyphenoxy)ethanamine
  • N-benzyl-2-(2-butoxyphenoxy)ethanamine

Uniqueness

N-benzyl-2-(2-ethoxyphenoxy)ethanamine is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-benzyl-2-(2-ethoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-2-19-16-10-6-7-11-17(16)20-13-12-18-14-15-8-4-3-5-9-15/h3-11,18H,2,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJMJOOOLKOGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652455
Record name N-Benzyl-2-(2-ethoxyphenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434312-10-4
Record name N-Benzyl-2-(2-ethoxyphenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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